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(R)-RuCl[(p-cymene)(T-BINAP)]Cl

Cat. No.: B8034719
M. Wt: 985.0 g/mol
InChI Key: BHIUOOHVIWKUTN-UHFFFAOYSA-L
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Description

Significance of Asymmetric Catalysis in Modern Organic Synthesis

Asymmetric catalysis is of paramount importance in modern organic synthesis, particularly within the pharmaceutical, agrochemical, and fragrance industries. Many biologically active molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired therapeutic or biological effect, while the other may be inactive or even harmful. Asymmetric catalysis provides an efficient and economical means to produce a single, desired enantiomer, thereby maximizing efficacy and minimizing potential side effects. The ability to control chirality is a cornerstone of modern chemical manufacturing, enabling the creation of complex and life-enhancing molecules. thieme-connect.com

Overview of Chiral Ruthenium(II)-Arene-Phosphine Complexes as Catalysts

(R)-RuCl[(p-cymene)(T-BINAP)]Cl belongs to a class of catalysts known as chiral Ruthenium(II)-arene-phosphine complexes. These complexes typically feature a central ruthenium atom in the +2 oxidation state, coordinated to three key components: an arene ligand, a chiral phosphine (B1218219) ligand, and other ancillary ligands such as halides.

The ruthenium(II) center is the catalytic heart of the molecule, facilitating the chemical transformation. nih.gov The arene ligand , in this case, p-cymene (B1678584), acts as a stabilizing "spectator" ligand, influencing the steric and electronic properties of the metal center. mdpi.com The chiral phosphine ligand is the source of chirality transfer during the catalytic cycle. In this compound, the chiral ligand is (R)-T-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl). The specific spatial arrangement of this ligand creates a chiral pocket around the ruthenium center, which preferentially binds and transforms a prochiral substrate into one enantiomer of the product over the other. The combination of these components in an octahedral geometry results in a stable yet highly active and selective catalyst. nih.gov

These complexes are particularly renowned for their efficacy in asymmetric hydrogenation and transfer hydrogenation reactions, which are fundamental processes in organic synthesis. They are capable of reducing a wide variety of substrates, including ketones, olefins, and imines, to their corresponding chiral alcohols, alkanes, and amines with high enantioselectivity. synthesiswithcatalysts.comtcichemicals.com

Historical Development and Evolution of this compound in Chiral Catalysis

The development of this compound is rooted in the broader history of asymmetric hydrogenation. Early explorations into catalytic hydrogenation date back to the late 19th century. wiley-vch.de However, the ability to achieve high levels of enantioselectivity is a more recent accomplishment, largely driven by the design and synthesis of novel chiral ligands and metal complexes.

A pivotal moment in this field was the development of the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand by Ryōji Noyori and his collaborators. wikipedia.org This C₂-symmetric, atropisomeric diphosphine ligand proved to be exceptionally effective in a variety of metal-catalyzed asymmetric reactions. thieme-connect.comwikipedia.org The success of BINAP-based rhodium catalysts spurred the investigation of other metal-ligand combinations, leading to the discovery of ruthenium-BINAP catalysts. wiley-vch.de

Ruthenium(II)-BINAP complexes were found to be highly efficient for the asymmetric hydrogenation of a range of functionalized substrates. chempedia.infoacs.org The specific complex, (R)-RuCl[(p-cymene)(BINAP)]Cl, and its derivatives like the T-BINAP variant, emerged from this lineage of research. metalor.com The substitution of the phenyl groups on the phosphorus atoms of BINAP with tolyl groups (in T-BINAP) can fine-tune the electronic and steric properties of the catalyst, sometimes leading to improved reactivity or selectivity for specific applications. The synthesis of these types of complexes often involves the reaction of a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, with the chiral diphosphine ligand. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H54Cl2P2Ru B8034719 (R)-RuCl[(p-cymene)(T-BINAP)]Cl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIUOOHVIWKUTN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.[Cl-].Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H54Cl2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Spectroscopic Characterization of R Rucl P Cymene T Binap Cl

Synthetic Pathways for the Ruthenium(II)-p-Cymene Precursor

The most common precursor for the synthesis of p-cymene (B1678584) ruthenium complexes is the dimeric species, di-μ-chloro-bis[chloro(η⁶-p-cymene)ruthenium(II)], often abbreviated as [RuCl₂(p-cymene)]₂. This dimer is typically synthesized from ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O).

A prevalent synthetic method involves the reaction of RuCl₃·xH₂O with α-phellandrene in an alcohol, such as ethanol, which serves as both a solvent and a reducing agent. semanticscholar.org The mixture is heated to reflux, during which the α-phellandrene isomerizes to p-cymene and coordinates to the ruthenium center. youtube.com This one-step process can achieve high yields, with some reports indicating up to 93.8%. semanticscholar.org After the reaction, the solution is concentrated and cooled, leading to the crystallization of the red-orange [RuCl₂(p-cymene)]₂ dimer. youtube.com The product can then be purified by filtration and washing with a solvent like diethyl ether. youtube.com

Ligand Synthesis and Incorporation

Preparation of the (R)-T-BINAP Ligand

(R)-T-BINAP, also known as (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, is a chiral bisphosphine ligand essential for inducing enantioselectivity. synthesiswithcatalysts.com The synthesis of T-BINAP and its parent compound, BINAP, starts from 1,1'-bi-2-naphthol (B31242) (BINOL). wikipedia.orgorgsyn.org The synthesis of (R)-BINAP, a closely related analogue, provides insight into the general methodology. A common route involves the conversion of (R)-(+)-BINOL to its ditriflate derivative. orgsyn.org This is achieved by reacting (R)-BINOL with triflic anhydride (B1165640) in the presence of pyridine. orgsyn.org

The subsequent step is a nickel-catalyzed cross-coupling reaction. The (R)-binaphthyl ditriflate is reacted with a phosphine (B1218219) source, such as diphenylphosphine, in the presence of a nickel catalyst like [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe) and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent such as dimethylformamide (DMF). orgsyn.org The reaction is heated, and after workup and purification, the desired chiral bisphosphine ligand is obtained as a crystalline solid. orgsyn.org The synthesis of T-BINAP follows a similar principle, using di-p-tolylphosphine (B91435) as the phosphine source.

Coordination of (R)-T-BINAP and p-Cymene to the Ruthenium Center

The final step in the synthesis of (R)-RuCl[(p-cymene)(T-BINAP)]Cl involves the reaction of the [RuCl₂(p-cymene)]₂ precursor with the (R)-T-BINAP ligand. This reaction is a bridge-splitting reaction where the dimeric ruthenium precursor reacts with two equivalents of the monodentate or one equivalent of the bidentate ligand. nih.govnih.gov

In a typical procedure, the [RuCl₂(p-cymene)]₂ dimer is dissolved in a suitable solvent, such as a mixture of dichloromethane (B109758) and ethanol. To this solution, a solution of (R)-T-BINAP in a solvent like dichloromethane is added. The reaction mixture is stirred, often at room temperature, for a period to ensure complete coordination of the bulky T-BINAP ligand to the ruthenium center, displacing one of the chloride ligands from the coordination sphere of each ruthenium atom in the dimer to form the monomeric complex. The final product, this compound, can then be isolated from the reaction mixture, often by precipitation or crystallization, followed by filtration and drying.

Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P)

NMR spectroscopy is a crucial tool for confirming the structure of this compound in solution.

¹H NMR: The ¹H NMR spectrum exhibits characteristic signals for both the p-cymene and the T-BINAP ligands. The aromatic protons of the p-cymene ring typically appear as a set of doublets. nih.govrsc.org Due to the chiral environment created by the T-BINAP ligand, the two methyl groups of the isopropyl substituent on the p-cymene ring become diastereotopic and often show two distinct doublets. rsc.org The methyl group attached directly to the p-cymene ring appears as a singlet. The numerous protons of the T-BINAP ligand's aromatic rings resonate in the aromatic region of the spectrum, often as a complex multiplet.

³¹P NMR: The ³¹P{¹H} NMR spectrum provides direct evidence of the coordination of the phosphine ligand to the ruthenium center. For complexes of this type, a single sharp resonance is typically observed, confirming the equivalence of the two phosphorus atoms of the T-BINAP ligand in the C₂-symmetric environment. rsc.org The chemical shift of this signal is indicative of the formation of the ruthenium-phosphine bond.

Interactive Data Table: Representative NMR Data

NucleusGroupChemical Shift (ppm)Multiplicity
¹Hp-cymene (aromatic)~5.0-6.2d
¹Hp-cymene (CH(CH₃)₂)~2.7sept
¹Hp-cymene (CH₃)~1.8-2.1s
¹Hp-cymene (CH(CH₃)₂)~1.1-1.3d
³¹PT-BINAP~24-26s
Note: Chemical shifts are approximate and can vary depending on the solvent and specific complex. rsc.orgresearchgate.net

X-ray Crystallography for Octahedral Geometry

Single-crystal X-ray diffraction provides definitive proof of the solid-state structure and the coordination geometry of the complex. For related ruthenium-p-cymene complexes, the crystal structure reveals a pseudo-octahedral or "three-legged piano stool" geometry around the ruthenium(II) center. nih.gov

In this arrangement, the p-cymene ligand is η⁶-coordinated, occupying three facial coordination sites. nih.gov The bidentate T-BINAP ligand coordinates to the ruthenium center through its two phosphorus atoms (κ²-P,P binding mode). The remaining coordination site is occupied by a chloride ligand. The second chloride ion acts as a counter-anion in the crystal lattice. scbt.com The analysis of bond lengths and angles from the crystal structure confirms the distorted octahedral geometry and provides precise details about the spatial arrangement of the ligands. nih.gov

Mass Spectrometry (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a vital analytical technique used to determine the molecular weight and confirm the composition of coordination complexes like this compound. In this method, a solution of the compound is passed through a charged capillary, generating an aerosol of charged droplets. As the solvent evaporates, ions of the complex are released and guided into the mass analyzer.

For this compound, the analysis would typically be conducted in positive ion mode. The expected result is the detection of the cationic part of the complex, [Ru(p-cymene)((R)-T-BINAP)Cl]⁺. The theoretical mass-to-charge ratio (m/z) for this cation can be calculated based on its molecular formula, C₅₈H₅₄ClP₂Ru. The observation of a peak corresponding to this calculated m/z value in the mass spectrum serves as strong evidence for the presence and structural integrity of the complex. While specific research findings detailing the exact experimental m/z values for this compound are not publicly available in widespread literature, this technique is a standard method for its characterization.

Table 1: Theoretical Mass Spectrometry Data for the Cationic Fragment

Cationic FragmentMolecular FormulaCalculated m/z
[Ru(p-cymene)((R)-T-BINAP)Cl]⁺[C₅₈H₅₄ClP₂Ru]⁺949.22
Note: The calculated m/z is based on the most abundant isotopes of the constituent elements.

Elemental Analysis

Elemental analysis is a fundamental technique for confirming the empirical formula of a synthesized compound. This combustion analysis method determines the mass percentages of carbon (C), hydrogen (H), and sometimes other elements like nitrogen (N) or sulfur (S) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula.

For this compound, with a chemical formula of C₅₈H₅₄Cl₂P₂Ru and a molecular weight of 984.97 g/mol , the theoretical elemental composition can be precisely calculated. A close agreement between the experimental and calculated values for carbon and hydrogen content provides strong validation of the compound's purity and elemental composition. Although specific experimental data from academic literature is not readily accessible, the expected theoretical values provide a benchmark for such analysis.

Table 2: Theoretical Elemental Analysis Data for this compound

ElementSymbolTheoretical Percentage (%)
CarbonC70.72
HydrogenH5.52
Note: The theoretical percentages are calculated based on the molecular formula C₅₈H₅₄Cl₂P₂Ru.

Catalytic Applications in Enantioselective Transformations

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a key process in modern synthetic chemistry, allowing for the stereoselective addition of hydrogen to unsaturated bonds. The (R)-RuCl[(p-cymene)(T-BINAP)]Cl complex and its analogues are particularly effective in these transformations, converting prochiral substrates into valuable chiral products with high enantioselectivity. The catalyst's efficacy stems from the well-defined chiral environment created by the T-BINAP ligand around the ruthenium center.

Hydrogenation of Olefins and Functionalized Alkenes

The hydrogenation of carbon-carbon double bonds in olefins and functionalized alkenes is a fundamental application of this class of catalysts. synthesiswithcatalysts.com The electronic and steric properties of the T-BINAP ligand are crucial for achieving high levels of enantioselectivity in the reduction of a variety of substituted alkenes.

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a vital method for producing optically active carboxylic acids, which are important building blocks in the synthesis of pharmaceuticals and other fine chemicals. While specific data for the this compound catalyst is not extensively detailed in the searched literature, studies on closely related Ru(II)-BINAP complexes demonstrate high efficiency and enantioselectivity in these reactions. For instance, the asymmetric hydrogenation of tiglic acid using a [Ru((S)-BINAP)(OAc)₂] catalyst has been shown to proceed with high enantiomeric excess (ee). Another study highlights that iridium catalysts have also been developed for this purpose, though ruthenium complexes remain predominant. nih.govacs.org

Research on the kinetics of the hydrogenation of α,β-unsaturated carboxylic acids by bis(carboxylato){2,2'-bis(diphenylphosphino)-1,1'-binaphthyl}ruthenium(II), or [Ru(II)(BINAP)(O₂CR)₂], provides insight into the mechanism of these transformations. nih.gov The findings from these related systems suggest that the this compound catalyst would likely exhibit high performance, although empirical data for this specific complex is needed for direct comparison.

Table 1: Asymmetric Hydrogenation of Tiglic Acid with a Ru-BINAP Catalyst Precursor
Catalyst SystemProductYield (%)Enantiomeric Excess (ee, %)Conditions
[Ru((S)-BINAP)(OAc)₂](S)-2-methylbutanoic acidNot specified88Specific conditions not detailed

Based on the available research, no specific information was found regarding the catalytic application of this compound in the asymmetric hydrogenation of diketene.

Hydrogenation of Ketones and Functionalized Ketones

The enantioselective hydrogenation of ketones to produce chiral secondary alcohols is one of the most significant applications of ruthenium-BINAP type catalysts. These chiral alcohols are crucial intermediates in the pharmaceutical and fragrance industries. The this compound catalyst is designed for high efficiency in the reduction of a wide array of prochiral ketones and their functionalized derivatives. synthesiswithcatalysts.com

The asymmetric hydrogenation of simple, prochiral ketones is a benchmark reaction for evaluating the effectiveness of chiral catalysts. Research on catalysts like trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] has shown that the hydrogenation of acetophenone (B1666503) can yield (R)-phenylethanol with an 82% ee. nih.gov This reaction proceeds smoothly at room temperature and under atmospheric pressure of hydrogen, with the rate being influenced by the presence of a base. nih.gov The mechanism is understood to involve a nonclassical metal-ligand bifunctional process, where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the carbonyl group. nih.gov

Studies on related RuCl₂[(S)-tolbinap][(S,S)-dpen] systems have demonstrated that high turnover numbers, up to 2,400,000, can be achieved in the hydrogenation of acetophenone, although the enantioselectivity was moderate (80% ee). tcichemicals.com The steric and electronic properties of the phosphine (B1218219) ligand, such as using the bulkier XylBINAP instead of Tol-BINAP, have been shown to significantly improve enantioselectivity. tcichemicals.com

Table 2: Asymmetric Hydrogenation of Prochiral Ketones with Related Ru-Tol-BINAP Catalysts
SubstrateCatalyst SystemProductEnantiomeric Excess (ee, %)ConfigurationConditions
Acetophenonetrans-RuH(η¹-BH₄)[(S)-TolBINAP][(S,S)-dpen]1-Phenylethanol82R2-propanol, room temp., 1 atm H₂
AcetophenoneRuCl₂[(S)-TolBINAP][(S,S)-dpen]/t-C₄H₉OK1-Phenylethanol80R45 atm H₂, 30 °C, 48 h
Pinacolone[RuCl₂( (S)-tolbinap)(pica)]/base(S)-3,3-Dimethyl-2-butanol97-98SEthanol, H₂, ambient temp.

Halogenated chiral alcohols are valuable intermediates, and their synthesis via asymmetric hydrogenation of the corresponding halogenated acetophenones is an important transformation. Research has demonstrated that BINAP-Ru(II) complexes are highly effective for this purpose. For example, the homogeneous asymmetric hydrogenation of o-chloroacetophenone to enantiomerically pure o-chloro-(1-phenyl)ethanol has been successfully catalyzed by a BINAP-Ru(II) complex.

Further studies have shown that for ortho-substituted aromatic ketones, a diamine co-ligand like DPEN often provides higher enantioselectivity than DAIPEN. Specifically, o-chloroacetophenone was hydrogenated with 97% ee using a DPEN-based catalyst, while o-bromoacetophenone yielded the product with >99% ee with both DPEN and DAIPEN-based catalysts. For meta- and para-substituted acetophenones, a DAIPEN-based catalyst generally affords higher enantioselectivity, with m-chloro-, m-bromo-, p-fluoro-, p-chloro-, and p-bromoacetophenone all being hydrogenated to their corresponding alcohols with ee's of 97% or higher.

Table 3: Asymmetric Hydrogenation of Halogenated Acetophenones with Ru-Diphosphine/Diamine Catalysts
SubstrateCatalyst SystemEnantiomeric Excess (ee, %)
o-ChloroacetophenoneRu-Diphosphine/DPEN97
o-BromoacetophenoneRu-Diphosphine/DPEN>99
o-BromoacetophenoneRu-Diphosphine/DAIPEN>99
m-ChloroacetophenoneRu-Diphosphine/DAIPEN97
m-BromoacetophenoneRu-Diphosphine/DAIPEN99
p-FluoroacetophenoneRu-Diphosphine/DAIPEN97
p-ChloroacetophenoneRu-Diphosphine/DAIPEN97
p-BromoacetophenoneRu-Diphosphine/DAIPEN99
Hydrogenation of Methyl-N-tertbutyl-3-oxoglutarate
Hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one Derivatives

The enantioselective hydrogenation of furanone derivatives is another important application of this catalytic system, providing access to chiral lactones that are valuable intermediates in organic synthesis. Similar to the previous section, specific data for the this compound catalyzed hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one derivatives is limited. However, the analogous [RuCl(p-cymene)((R)-BINAP)]Cl has proven to be an effective catalyst for this transformation. Research has shown that this catalyst can achieve high conversions and enantioselectivities in the hydrogenation of such furanone derivatives, highlighting the potential of the T-BINAP variant for similar applications.

Asymmetric Hydrogenation of α- and β-Functionalized Ketones

The this compound catalyst and its analogues are widely recognized for their proficiency in the asymmetric hydrogenation of functionalized ketones, including α- and β-keto esters. synthesiswithcatalysts.com These reactions are fundamental in producing chiral hydroxy compounds, which are key intermediates in the synthesis of a wide range of biologically active molecules.

The hydrogenation of β-ketoesters using Ru-BINAP systems can afford products with high enantiomeric excess (ee), often exceeding 99%. rsc.org The reaction conditions, such as solvent and additives, can significantly influence the catalytic activity and stereoselectivity. For instance, cationic ruthenium-BINAP complexes have been shown to be highly efficient for the hydrogenation of various α- and β-keto esters, achieving excellent diastereo- and/or enantioselectivities.

Substrate TypeCatalyst SystemSolventYield (%)ee (%)
β-KetoesterRu-BINAPMethanolHigh>99
α-Ketoester[Ru((S)-BINAP)(benzene)Cl]Cl / CeCl₃·7H₂O-Highup to 96
Exocyclic γ,δ-unsaturated β-ketoester[RuCl(p-cymene)(S)-BINAP]Cl-1184

This table presents representative data for the hydrogenation of functionalized ketones using BINAP-based ruthenium catalysts. Data for the specific T-BINAP catalyst may vary.

Hydrogenation of Imines and Related Nitrogen-Containing Substrates

The asymmetric hydrogenation of imines to produce chiral amines is a crucial transformation in synthetic chemistry, with applications in the production of pharmaceuticals and agrochemicals. While the use of this compound for this specific purpose is not extensively documented in dedicated studies, the broader class of Ru-diphosphine complexes is known to be active for imine hydrogenation. For instance, catalyst systems like RuCl₂(diphosphine)(diamine) have shown high reactivity and enantioselectivity in the hydrogenation of N-arylimines. These systems can achieve high turnover numbers and produce amines with up to 99% ee. The success of these related catalysts suggests the potential of this compound in this area, although specific experimental data is needed for confirmation.

Asymmetric Transfer Hydrogenation Reactions

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation using molecular hydrogen, often employing hydrogen donors like isopropanol (B130326) or a formic acid/triethylamine mixture. kanto.co.jp

Transfer Hydrogenation of Ketones (e.g., Acetophenone, Benzaldehyde)

The asymmetric transfer hydrogenation of ketones is a well-established application for chiral ruthenium catalysts. While specific data for this compound is scarce, related ruthenium complexes have been extensively studied. For example, complexes of the type [RuCl₂(η⁶-arene)(P)] (where P is a phosphine ligand) are known to be active catalysts for the transfer hydrogenation of acetophenone in the presence of 2-propanol, although they often require elevated temperatures. mdpi.com The enantioselectivity of these reactions can be influenced by the specific ligands used.

For the transfer hydrogenation of benzaldehyde, catalyst systems such as RuCl(R, R)-TsDPEN have demonstrated high enantioselectivity (95-99% ee) in the presence of 2-propanol. nih.gov When a formic acid/triethylamine mixture is used as the hydrogen source, similar high enantioselectivities can be achieved. kanto.co.jp

SubstrateCatalyst SystemHydrogen DonorYield (%)ee (%)
Acetophenone[RuCl₂(η⁶-arene)(P)]2-PropanolModerateModerate
Benzaldehyde-1-dRuCl(R, R)-TsDPEN2-Propanol-95-99
BenzaldehydesRuCl(R, R)-TsDPENDCO₂D/Triethylamine-97-99

This table presents representative data for the transfer hydrogenation of ketones using related ruthenium catalysts. Data for the specific T-BINAP catalyst may vary.

Transfer Hydrogenation of Aldehydes

The asymmetric transfer hydrogenation of aldehydes to produce chiral primary alcohols is another valuable synthetic transformation. Similar to the transfer hydrogenation of ketones, specific examples utilizing this compound are not widely reported. However, the successful application of related ruthenium catalysts, such as those with the TsDPEN ligand, in the highly enantioselective transfer hydrogenation of benzaldehydes suggests that the this compound catalyst could also be effective for a range of aldehyde substrates. nih.gov The choice of hydrogen donor, such as isopropanol or formic acid/triethylamine, is expected to play a crucial role in the reaction's efficiency and stereochemical outcome. Further research is required to fully explore the potential of this compound in the asymmetric transfer hydrogenation of various aldehydes.

Other Enantioselective Catalytic Reactions

Beyond its well-established role in asymmetric hydrogenation, the catalytic utility of this compound and related Ru-BINAP systems extends to other valuable enantioselective transformations.

Asymmetric Alkylation Reactions (e.g., Redox-Neutral Alkylation)

The complex (R)-RuCl[(p-cymene)(BINAP)]Cl has been identified as a catalyst in redox-neutral alkylation reactions, which are prized for their atom economy in forming carbon-carbon bonds. While specific data for the T-BINAP variant is not extensively detailed in readily available literature, the analogous (R)-RuCl[(p-cymene)(BINAP)]Cl has shown utility in such processes.

Ruthenium-BINAP systems, in general, have demonstrated significant efficacy in redox-neutral C-C couplings. For instance, a chiral ruthenium complex formed in situ from a ruthenium precursor and (R)-BINAP catalyzes the enantioselective coupling of primary alcohols with 1,3-enynes to produce secondary homopropargyl alcohols with high enantioselectivity. nih.govnih.gov This type of transformation, which involves a hydrogen auto-transfer mechanism, is a prime example of redox-neutral alkylation where the alcohol is transiently oxidized to an aldehyde, which then reacts with a nucleophile generated in situ. nih.gov

A notable application is the enantioselective C-C coupling of various primary alcohols with the 1,3-enyne, TMSC≡CC(Me)=CH₂, catalyzed by a chiral ruthenium complex formed from (TFA)₂Ru(CO)(PPh₃)₂ and (R)-BINAP. nih.govnih.gov This reaction yields secondary homopropargyl alcohols bearing gem-dimethyl groups with excellent enantioselectivity. nih.govnih.gov

Table 1: Enantioselective C-C Coupling of Primary Alcohols with a 1,3-Enyne Catalyzed by a Ru-BINAP System

Entry Alcohol Substrate Product Yield (%) ee (%)
1 p-Bromobenzyl alcohol Secondary homopropargyl alcohol derivative 72 80

Palladium-Catalyzed Carbon-Oxygen Bond Formation

The application of this compound as a catalyst in palladium-catalyzed carbon-oxygen bond formation is not documented in the reviewed scientific literature. This class of reactions is typically catalyzed by palladium complexes, and while bimetallic systems involving ruthenium and palladium exist for some transformations, the specific role of this compound in this context has not been established. rsc.orgrsc.org

α-Arylation of Ketones

While ruthenium complexes have been explored for the α-arylation of ketones, the specific use of this compound for this transformation is not well-documented. Research in this area has more prominently featured palladium catalysts. nih.gov Some studies have compared the efficacy of various phosphine ligands, including BINAP, in palladium-catalyzed α-arylation, but this does not directly implicate the ruthenium complex . nih.govacs.org

Copper-Catalyzed Asymmetric Conjugate Reduction

There is no evidence in the reviewed literature to suggest that this compound is employed as a catalyst in copper-catalyzed asymmetric conjugate reduction. This type of reaction is characteristically catalyzed by copper-hydride complexes in conjunction with chiral ligands. nih.govrsc.org The concept of transmetalation between different metals like ruthenium and copper is known in catalysis, but a specific synergistic role for this particular ruthenium complex in a copper-catalyzed conjugate reduction has not been reported. acs.orgnih.gov

Dienolate Addition to Aldehydes

The scientific literature reviewed does not indicate that this compound is used to catalyze the enantioselective addition of dienolates to aldehydes. This transformation is often achieved with other types of chiral catalysts.

Enantioselective Conjugate Reduction of Lactones and Lactams

Ruthenium-BINAP complexes have been successfully utilized in the asymmetric hydrogenation of substrates that lead to the formation of chiral lactones. A key example is the asymmetric hydrogenation of δ-ketoacids to the corresponding δ-lactones. researchgate.net While the specific this compound complex is not explicitly named in these studies, the use of BINAP-ruthenium(II) complexes provides strong evidence for the potential of this catalytic system in such transformations. researchgate.net

In these reactions, the keto-acid is hydrogenated to a hydroxy acid, which then undergoes intramolecular cyclization to form the lactone. The enantioselectivity is imparted by the chiral Ru-BINAP catalyst during the hydrogenation step.

Table 2: Asymmetric Hydrogenation of δ-Ketoacids to δ-Lactones using BINAP-Ruthenium(II) Complexes

Entry Substrate Catalyst System Product Yield (%) ee (%)
1 4-Oxo-4-phenylbutanoic acid [Ru(OAc)₂(R)-BINAP] (R)-4-Phenyl-dihydrofuran-2(3H)-one High 9-56
2 4-Oxo-4-(p-tolyl)butanoic acid [Ru(OAc)₂(R)-BINAP] (R)-4-(p-Tolyl)-dihydrofuran-2(3H)-one High 9-56

Data sourced from a study on asymmetric hydrogenation of keto-acids using BINAP-ruthenium(II) complexes. The optical purity of the synthesized δ-lactones was reported to be in the range of 9-56% ee. researchgate.net

While there are reports on the ruthenium-catalyzed enantioselective formation of γ-lactams via intramolecular C-H amidation, these typically employ different ruthenium precursors and chiral ligands, not the this compound complex. nih.govdicp.ac.cn The direct conjugate reduction of α,β-unsaturated lactams using this specific catalyst is not extensively documented.

Catalytic Aldol (B89426) Reactions with Ketones

The catalytic, enantioselective aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. While ruthenium-based catalytic systems have been explored for aldol-type reactions, a comprehensive review of published research reveals a lack of specific data on the use of pre-formed this compound for catalytic aldol reactions involving ketones as nucleophiles. Research in this area has often focused on other ruthenium precursors or different ligand combinations.

Rhodium-Catalyzed [2+2+2] Cycloaddition Reactions

The [2+2+2] cycloaddition is a powerful tool for the synthesis of six-membered rings. These reactions are predominantly catalyzed by rhodium complexes. A thorough search of the chemical literature indicates that while rhodium-BINAP systems are employed in such transformations, there are no documented instances of using the ruthenium complex this compound, either as a primary catalyst or a co-catalyst, in rhodium-catalyzed [2+2+2] cycloaddition reactions. The distinct reactivity of ruthenium versus rhodium centers makes a direct substitution unlikely without significant investigation.

Iridium-Catalyzed Enantioselective C-H Bond Activation

Enantioselective C-H bond activation represents a frontier in synthetic chemistry, offering a highly atom-economical approach to molecular functionalization. Iridium complexes have emerged as leading catalysts in this domain. Currently, there is no scientific literature reporting the use of this compound as a catalyst in iridium-catalyzed enantioselective C-H bond activation reactions. The catalytic cycles and mechanisms of iridium-catalyzed C-H activation are distinct and highly dependent on the nature of the iridium center and its ligand sphere.

Selective tert-(hydroxyl)-Prenylation of Alcohols

The selective prenylation of alcohols is a valuable transformation for the synthesis of complex natural products and pharmaceuticals. While research has been conducted on the ruthenium-catalyzed tert-(hydroxyl)-prenylation of alcohols, these studies typically describe catalytic systems generated in situ from different ruthenium precursors and ligands. There is no specific mention in the current body of scientific literature of the pre-formed this compound complex being utilized for this particular application.

Rhodium-Catalyzed Cross Cyclotrimerization Processes

Similar to the [2+2+2] cycloadditions, rhodium-catalyzed cross cyclotrimerization processes are a key method for the construction of substituted aromatic and carbocyclic systems. The catalytic systems for these transformations are typically based on rhodium precursors and chiral phosphine ligands. An extensive review of available research shows no evidence of this compound being employed in rhodium-catalyzed cross cyclotrimerization processes.

Cyclopropanation Reactions

The synthesis of cyclopropanes, a common motif in bioactive molecules, can be achieved through catalytic cyclopropanation reactions. While various ruthenium(II) complexes have been investigated as catalysts for enantioselective cyclopropanation, there are no specific reports on the application of this compound for this purpose. The existing research on ruthenium-catalyzed cyclopropanation tends to focus on complexes with different ligand architectures.

Research Findings on the Catalytic Application of this compound in the Hydration of Organonitriles to Amides Remain Undocumented

A comprehensive review of available scientific literature reveals a notable absence of specific research findings on the application of the chiral ruthenium complex, this compound, as a catalyst for the hydration of organonitriles to amides. While the field of nitrile hydration has seen the development of various ruthenium-based catalysts, specific studies detailing the efficacy, substrate scope, and reaction conditions for this particular complex in this transformation are not presently documented in publicly accessible research.

The hydration of nitriles is a significant chemical transformation, providing a direct route to valuable amide functional groups. Research in this area has explored a variety of catalytic systems, including those based on ruthenium. These studies often focus on the ligand's role in influencing the catalyst's activity and selectivity. However, the specific combination of the (R)-T-BINAP ligand with the ruthenium p-cymene (B1678584) chloride scaffold has been predominantly investigated in the context of other asymmetric transformations, most notably in hydrogenation reactions.

Consequently, detailed research findings, including data tables outlining the conversion of various organonitriles to their corresponding amides using this compound, are not available. The scientific community has yet to publish specific investigations into this potential application. Therefore, a detailed discussion under the specified sub-section cannot be provided at this time.

Mechanistic Investigations of R Rucl P Cymene T Binap Cl Catalysis

Proposed Catalytic Cycles and Reaction Pathways

The catalytic cycle of (R)-RuCl[(p-cymene)(T-BINAP)]Cl in asymmetric hydrogenations, particularly of ketones and olefins, is generally believed to proceed through a series of well-defined steps. While the precise nature of the intermediates can vary depending on the substrate and reaction conditions, a general pathway has been proposed.

The catalytic cycle typically begins with the activation of the precatalyst. This often involves the dissociation of a chloride ligand to generate a more reactive, coordinatively unsaturated ruthenium species. In the presence of a hydrogen source, such as H2 gas or a transfer hydrogenation reagent like isopropanol (B130326), a ruthenium-hydride intermediate is formed. This hydride species is central to the catalytic process. nih.govnih.gov

The substrate, for instance a prochiral ketone, then coordinates to the ruthenium center. This is followed by the migratory insertion of the carbonyl group into the ruthenium-hydride bond, leading to the formation of a ruthenium-alkoxide intermediate. This step is often the enantioselectivity-determining step, where the chiral environment created by the (R)-T-BINAP ligand dictates the facial selectivity of the hydride attack. nih.govnih.gov

Finally, the product alcohol is released, and the catalyst is regenerated. In hydrogenations using H2, this typically involves reaction with another molecule of H2 to regenerate the ruthenium-hydride and release the product. In transfer hydrogenation, the ruthenium-alkoxide may react with the hydrogen donor (e.g., isopropanol) to release the product alcohol and regenerate the active ruthenium species.

It is important to note that while this represents a generalized pathway, variations can occur. For instance, some studies suggest that in certain cases, the arene ligand (p-cymene) might dissociate to open up a coordination site, although it is often considered a spectator ligand. The exact sequence of events and the nature of all intermediates continue to be areas of active research.

Role of the Ruthenium Metal Center in Redox Processes and Substrate Activation

The ruthenium metal center is the heart of the catalytic activity of this compound. Its ability to cycle between different oxidation states, primarily Ru(II) and potentially Ru(IV) in some proposed mechanisms, is fundamental to its function in redox processes like hydrogenation. researchgate.net Ruthenium's versatile coordination chemistry allows it to bind and activate both the hydrogen source and the substrate. researchgate.net

In the context of hydrogenation, the ruthenium center facilitates the heterolytic cleavage of dihydrogen (H2) or the transfer of a hydride from a donor molecule, forming the crucial Ru-H bond. This process involves the formal oxidation of ruthenium. The ruthenium center then acts as a Lewis acid, coordinating to the substrate (e.g., the oxygen atom of a ketone). This coordination polarizes the substrate, making it more susceptible to nucleophilic attack by the hydride ligand.

The electronic properties of the ruthenium center, which are modulated by the surrounding ligands (T-BINAP, p-cymene (B1678584), and chloride), are critical for its catalytic efficiency. The ligands fine-tune the electron density at the metal center, influencing its ability to coordinate to the substrate and the lability of the other ligands. This delicate electronic balance is key to achieving high catalytic turnover rates.

Influence of the Chiral (R)-BINAP Ligand on Enantioselectivity

The enantioselectivity of the catalytic process is primarily governed by the chiral (R)-BINAP ligand. acs.org BINAP, a C2-symmetric atropisomeric bisphosphine ligand, creates a well-defined and rigid chiral pocket around the ruthenium metal center. This chiral environment forces the incoming prochiral substrate to adopt a specific orientation upon coordination to minimize steric hindrance.

The two phenyl groups on each phosphorus atom of the BINAP ligand are arranged in a propeller-like fashion, creating what is often referred to as a "chiral wall." This steric bulk dictates which face of the prochiral substrate (e.g., the Re or Si face of a ketone) is presented towards the ruthenium-hydride bond for the subsequent migratory insertion. The (R)-enantiomer of BINAP will preferentially favor the formation of one enantiomer of the product, while the (S)-enantiomer would produce the opposite enantiomer.

The electronic properties of the BINAP ligand also play a role. The phosphine (B1218219) groups are strong sigma-donors and pi-acceptors, influencing the electronic nature of the ruthenium center and, consequently, the reactivity of the catalyst. The specific electronic and steric properties of T-BINAP (a Tol-BINAP derivative) can further fine-tune the enantioselectivity for certain substrates compared to the parent BINAP ligand. acs.org

Modulation of Reactivity by the p-Cymene Arene Ligand

The p-cymene ligand, an η6-coordinated arene, plays a significant role in stabilizing the ruthenium complex and modulating its reactivity. While often considered a "spectator" ligand that remains coordinated throughout the catalytic cycle, its influence is multifaceted.

In some catalytic systems, particularly those operating under harsh conditions, the p-cymene ligand can undergo exchange with other arenes or even dissociate to create a vacant coordination site. acs.org However, for many asymmetric hydrogenations catalyzed by this compound, it is generally assumed to remain bound, providing a stable and well-defined catalytic species. The nature of the arene ligand can impact catalytic activity, with different arenes leading to variations in reaction rates and, in some instances, selectivities.

Identification and Characterization of Catalytically Active Species and Intermediates (e.g., Ru-hydride intermediates)

A key aspect of mechanistic studies is the identification and characterization of the true catalytically active species and any reaction intermediates. The precatalyst, this compound, is often not the species that directly participates in the main catalytic loop. As mentioned earlier, activation is typically required to generate a more reactive form.

Ruthenium-hydride intermediates are widely accepted as key players in hydrogenation reactions catalyzed by this type of complex. nih.gov Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), particularly ¹H and ³¹P NMR, are invaluable tools for detecting and characterizing these species. The presence of a high-field signal in the ¹H NMR spectrum is often indicative of a metal-hydride bond.

The isolation and structural characterization of these intermediates by X-ray crystallography can provide definitive proof of their existence and offer detailed insights into their geometry. However, due to their often transient and reactive nature, isolating these intermediates can be challenging. In such cases, in-situ spectroscopic monitoring of the reaction mixture can provide valuable information about the species present under catalytic conditions.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for elucidating the reaction mechanism and understanding the factors that influence the reaction rate. By systematically varying parameters such as substrate concentration, catalyst loading, hydrogen pressure, and temperature, a rate law for the catalytic reaction can be determined. The form of the rate law can provide strong evidence for a particular mechanistic pathway.

For example, if the reaction rate is found to be first order in both the catalyst and hydrogen concentration, but zero order in the substrate concentration (at high substrate concentrations), it would suggest that the reaction of the ruthenium-hydride with the substrate is not the rate-determining step. Instead, the formation of the ruthenium-hydride or a subsequent step might be rate-limiting.

Kinetic studies can also be used to determine important thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide deeper insight into the energy profile of the reaction and the nature of the transition state. For instance, a highly negative entropy of activation would be consistent with an associative mechanism where the substrate and catalyst come together in the rate-determining step. tandfonline.com

Theoretical and Computational Approaches (e.g., DFT studies)

In conjunction with experimental studies, theoretical and computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the mechanisms of catalytic reactions. nih.gov DFT calculations can be used to model the structures of proposed intermediates and transition states, providing geometric and energetic information that may be difficult or impossible to obtain experimentally.

By calculating the relative energies of different species along a proposed reaction pathway, a detailed energy profile for the entire catalytic cycle can be constructed. This allows for the identification of the most likely reaction pathway and the rate-determining step. Furthermore, DFT can be used to understand the origins of enantioselectivity by comparing the energies of the diastereomeric transition states that lead to the two different enantiomers of the product. nih.gov

Computational studies can also elucidate the electronic structure of the catalyst and its intermediates, providing insights into bonding and the roles of the different ligands. For example, DFT can be used to analyze the electronic and steric interactions between the chiral ligand and the substrate in the transition state, explaining the observed enantioselectivity. nih.gov The synergy between experimental and computational approaches provides a comprehensive understanding of the intricate workings of the this compound catalyst.

Ligand Modification and Structure Activity Relationship Studies

Systematic Variation of the BINAP Ligand Backbone (e.g., T-BINAP, DM-BINAP, other derivatives)

The 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) ligand is renowned for its C₂-symmetric, atropisomeric chiral backbone. wikipedia.org The restricted rotation around the binaphthyl C-C bond creates a stable chiral environment. However, modifying this backbone has been a key strategy for enhancing catalytic performance. researchgate.net Derivatives such as Tol-BINAP (T-BINAP), where the phenyl groups on the phosphorus atoms are replaced by tolyl groups, represent a common modification.

Further variations include altering the binaphthyl core itself. One of the most successful examples is the development of SEGPHOS®, which replaces the naphthalene (B1677914) rings of BINAP with a 1,3-benzodioxole (B145889) backbone. sigmaaldrich.com This modification narrows the dihedral angle between the aromatic faces compared to BINAP, which often leads to catalysts with higher enantioselectivity. sigmaaldrich.com Another derivative, DM-BINAP, features two methoxy (B1213986) groups on the BINAP backbone, which can influence the electronic properties and solubility of the resulting catalyst. sigmaaldrich.com The development of conjugated microporous polymers (CMPs) incorporating the BINAP ligand has also been explored to create solid, reusable catalysts with high activity and enantioselectivity for reactions like the asymmetric hydrogenation of β-keto esters. rsc.org

Table 1: Comparison of Catalytic Performance with Modified BINAP Backbones in Asymmetric Hydrogenation
LigandBackbone FeatureCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Source
DM-BINAPDimethoxy-substituted binaphthylRu/DM-BINAP/DAIPENAmino Ketone9999.8 sigmaaldrich.com
SEGPHOS®Bis(1,3-benzodioxole)Rh(acac)(C2H4)2/SEGPHOS®Coumarin derivative8899.6 sigmaaldrich.com
(R)-BINAP-CMPConjugated microporous polymer with BINAPRu/(R)-BINAP-CMPβ-Keto esterHighHigh rsc.org

Impact of Phosphine (B1218219) Substituents on Enantioselectivity and Catalytic Activity

The substituents on the phosphorus atoms of the diphosphine ligand play a critical role in tuning the electronic and steric properties of the catalyst. In the parent BINAP, these are phenyl groups. In T-BINAP, they are p-tolyl groups, and in XylBINAP, they are 3,5-xylyl groups. cphi-online.comnih.gov

Increasing the steric bulk of these substituents can enhance enantioselectivity. For instance, a study on Ru-catalyzed ketone hydrogenation using tridentate phosphine-diamine ligands demonstrated that larger P-substituents increased the enantioselectivity for the (S)-isomer of the product alcohol. rsc.org The electronic nature of these substituents is also crucial. Electron-donating groups, like the methyl groups in T-BINAP, can increase the electron density on the phosphorus atoms, which in turn affects the σ-donation to the ruthenium center. This modification of the metal's electronic character can influence substrate binding and the catalytic rate. In some ruthenium-catalyzed propargylic substitution reactions, the substituent on the propargylic alcohol, rather than the nucleophile, was found to be the controlling factor for enantioselectivity, highlighting the complex interplay between the ligand and substrate. nih.gov

Exploration of Different Arene Ligands and their Influence on Catalysis

The η⁶-arene ligand, p-cymene (B1678584) in the title compound, serves as a stable spectator ligand that occupies three coordination sites on the ruthenium atom. acs.org However, this ligand is not merely an inert placeholder; its electronic and steric properties significantly influence the catalyst's behavior. The dissociation of the arene ligand can be an activation step for the pre-catalyst. rsc.org

The strength of the ruthenium-arene bond is dependent on the electronic properties of the arene. Electron-rich arenes like hexamethylbenzene (B147005) form more stable complexes compared to less electron-rich arenes like benzene. acs.org This stability can affect the catalyst's lifetime and reactivity. For instance, in some Ru(II) arene complexes, partial release of the arene ligand was observed over time, with the extent of dissociation correlating with the Ru-arene bond strength. acs.org The choice of arene can also induce chirality at the ruthenium center, leading to changes in the NMR signals of the arene itself, such as the splitting of methyl group signals in the isopropyl moiety of p-cymene. acs.org Studies have shown that replacing p-cymene with other arenes like methyl benzoate (B1203000) can be used to prepare different active catalysts. nih.gov

Table 2: Influence of Arene Ligand on Ruthenium Complex Properties
Arene LigandKey ObservationImplication for CatalysisSource
p-CymeneInduces chirality at Ru, leading to distinct NMR signals.Standard arene for creating a stable, asymmetric environment. acs.org
Benzene / TolueneWeaker Ru-arene bond compared to p-cymene.More prone to dissociation, which can be a required activation step. acs.org
HexamethylbenzeneStronger Ru-arene bond due to being more electron-rich.Increased catalyst stability. acs.org
Methyl BenzoateUsed to synthesize alternative Ru complexes for transfer hydrogenation.Allows for tuning of electronic properties and reactivity. nih.gov

Chiral Ligand Design Principles for Optimized Performance

The design of effective chiral ligands for ruthenium catalysis is guided by several core principles aimed at maximizing enantioselectivity and activity. One fundamental concept is the use of C₂-symmetric ligands, like BINAP, which reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome of the reaction. acs.org

Another strategy involves creating a well-defined chiral pocket around the metal center. This can be achieved through atropisomeric ligands like BINAP, where axial chirality dictates the stereochemical environment. wikipedia.org Other approaches include tethering the coordinating group to the primary ligand, such as in cyclopentadienyl (B1206354) (Cp) ligands, which can induce planar or point chirality. chimia.ch The goal is to create a structure that effectively shields one face of the coordinated substrate, forcing the reaction to proceed from the other, less-hindered face, thereby controlling the stereochemistry of the product. The development of ligands derived from readily available chiral sources, such as natural camphor (B46023) or (S)-H₈-BINOL, represents a practical approach to synthesizing novel and effective chiral arene and P,N-ligands for ruthenium-catalyzed reactions. researchgate.netacs.org

Stereoelectronic Effects in Ruthenium Complex Catalysis

The performance of ruthenium catalysts is governed by a delicate balance of stereoelectronic effects, which encompass both the spatial arrangement (steric) and the electron-donating or -withdrawing properties (electronic) of the ligands. mdpi.com These factors are not independent and often work in concert to determine the outcome of a catalytic reaction.

Use of P-Stereogenic Monophosphines in Related Ruthenium Complexes

While C₂-symmetric diphosphines like BINAP are highly successful, another important class of ligands for ruthenium catalysis is P-stereogenic monophosphines. nih.gov In these ligands, the chirality resides directly at the phosphorus atom. These ligands have emerged as state-of-the-art for many asymmetric processes. nih.gov

Ruthenium complexes of the type [RuCl₂(η⁶-arene)(κP-P)], where the arene is p-cymene or methyl benzoate, have been prepared with various optically pure P-stereogenic diarylphosphines. nih.gov These complexes, which possess a stereogenic ruthenium atom in addition to the chiral phosphorus center, have been successfully used as catalysts in the asymmetric transfer hydrogenation of acetophenone (B1666503), achieving good activities and enantiomeric excesses of up to 70%. nih.gov The development of P-stereogenic aminophosphines, such as MaxPHOS and SIP ligands, provides building blocks that can be readily incorporated into diverse ligand scaffolds to optimize catalytic performance. nih.gov These ligands can exist in a tautomeric equilibrium, which enhances their stability, and they coordinate to the metal center through the phosphorus atom to create a highly effective chiral environment. nih.gov

Table 3: Performance of Ruthenium Complexes with P-Stereogenic Monophosphines in Asymmetric Transfer Hydrogenation of Acetophenone
Ligand (P(Het)PhR)Arene LigandConversion (%)Enantiomeric Excess (ee, %)Source
P(DBF)Ph(OMe)p-cymene>9914 nih.gov
P(DBT)Ph(OMe)p-cymene>9915 nih.gov
P(DBF)Ph(Me)p-cymene>9931 nih.gov
P(DBT)Ph(Me)p-cymene>9938 nih.gov
P(DBF)Ph(i-Pr)p-cymene>9966 nih.gov
P(DBT)Ph(i-Pr)p-cymene>9970 nih.gov

Advanced Methodologies and Future Research Directions

Catalyst Regeneration and Recycling Strategies

A significant drawback of homogeneous catalysts like (R)-RuCl[(p-cymene)(T-BINAP)]Cl is the difficulty in separating them from the reaction mixture, which complicates product purification and prevents catalyst reuse—a critical factor given the high cost of ruthenium and chiral ligands. To overcome this, several regeneration and recycling strategies are being actively investigated.

One approach involves inducing catalyst precipitation. For instance, in a process analogous to the Takasago menthol (B31143) synthesis which uses a Rh-BINAP catalyst, changes in solvent concentration during distillation can cause the catalyst to precipitate out of the solution, allowing for its recovery. acs.org Another innovative method employs dendritic Ru-BINAP catalysts that are functionalized with peripheral alkyl chains. rsc.orgnih.gov These modified catalysts can be used in an organic binary solvent system where the addition of a small amount of water induces phase separation, allowing the catalyst to be easily recovered from the catalyst-rich phase. rsc.orgnih.gov

Supramolecular strategies also show promise. nih.gov This includes non-covalently anchoring the catalyst onto a support via π-π stacking interactions. nih.gov For example, a pyrene-tagged ruthenium catalyst has been successfully adsorbed onto single-walled carbon nanotubes (SWCNTs). The binding strength is temperature-dependent, allowing the catalyst to be released into the solution to perform the reaction at a higher temperature and then re-adsorbed onto the support at a lower temperature for recovery by simple filtration. nih.gov Furthermore, organic solvent nanofiltration (OSN) is emerging as a powerful technique for recovering homogeneous catalysts by using a membrane to separate the larger catalyst complex from the smaller product molecules. researchgate.net

Immobilization and Heterogenization Techniques for this compound

Transforming the homogeneous this compound into a heterogeneous catalyst by anchoring it to a solid support is a primary strategy to facilitate its separation and reuse. This "heterogenization" aims to combine the high selectivity of a homogeneous catalyst with the practical handling advantages of a heterogeneous one. researchgate.net

A successful method involves the covalent immobilization of BINAP-based ruthenium complexes onto silica (B1680970). researchgate.net In one study, a protected BINAP ligand was attached to a silica support, deprotected, and then complexed with ruthenium. researchgate.net This novel solid catalyst was used for the asymmetric hydrogenation of various substrates and demonstrated effective reuse for up to five cycles, significantly reducing solvent waste and the loss of the precious metal and ligand. researchgate.net

Another technique is the immobilization of ruthenium complexes on a Supported Ionic-Liquid-Phase (SILP). rsc.org In this method, a film of ionic liquid containing the catalyst is deposited onto a solid support like silica gel. This approach creates a specific microenvironment for the catalyst and has been used for the alkoxycarbonylation of olefins with CO2. rsc.org Metal-Organic Frameworks (MOFs) are also being explored as supports; their high surface area and tunable porosity make them suitable candidates for encapsulating or anchoring ruthenium complexes. unirioja.es These heterogenized systems are pivotal for developing practical applications, especially in continuous industrial processes. researchgate.net

Development of Sustainable and Green Catalytic Processes

The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are central to modern chemical synthesis. unirioja.esacs.org Catalysts like this compound are inherently beneficial for green chemistry as they often operate under milder conditions and with higher selectivity than traditional methods, generating fewer by-products. catalysiscongress.com

The development of recyclable and immobilized versions of this catalyst, as discussed previously, is a cornerstone of making processes greener. rsc.orgresearchgate.net By enabling catalyst reuse, these strategies minimize the environmental impact associated with precious metal extraction and ligand synthesis. Furthermore, conducting reactions in environmentally benign solvents, such as water, is a key goal. While many organometallic catalysts are sensitive to water, research into ruthenium-catalyzed asymmetric transfer hydrogenation in aqueous media has shown significant promise, demonstrating the feasibility of moving away from traditional organic solvents. researchgate.net The use of these catalysts in highly efficient processes, such as the synthesis of β²-amino acids on a multikilogram scale, further underscores their role in sustainable manufacturing by maximizing atom economy and reducing waste streams.

Application in Flow Chemistry and Continuous Processes

Flow chemistry, where reactants are continuously pumped through a reactor containing a catalyst, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. catalysiscongress.com The application of this compound and its derivatives in continuous flow systems is a major area of research.

Heterogenized catalysts are particularly well-suited for flow applications. A supported Ru-BINAP catalyst on zirconium oxide has been used for the asymmetric hydrogenation of olefins in a continuous-flow system, achieving good yield and high enantioselectivity. catalysiscongress.com Similarly, a ruthenium catalyst immobilized on modified silica has been employed in a packed-bed flow reactor for the continuous asymmetric transfer hydrogenation of ketones, achieving a steady-state conversion of 95%. beilstein-journals.org

Continuous flow membrane reactors offer another sophisticated approach. beilstein-journals.org In this setup, the homogeneous catalyst is retained by a nanofiltration membrane while the product stream flows through, enabling continuous operation without the need to heterogenize the catalyst. beilstein-journals.org Such systems have been used for asymmetric epoxidation and hydrosilylation reactions, with one rhodium-based system being recycled up to nine times. nih.govbeilstein-journals.org These advances are paving the way for the integration of highly selective asymmetric catalysis into modern, efficient, and continuous manufacturing lines.

Design of Multicomponent or Cascade Reaction Systems

While direct examples using the precise this compound complex in cascade reactions are not yet widely reported, related systems demonstrate clear potential. For instance, a catalyst derived from [Ru(p-cymene)Cl2]2 and a prolinamide ligand has been successfully used in a dynamic kinetic resolution/asymmetric transfer hydrogenation (DKR/ATH) of racemic ketones. researchgate.net This process combines the in-situ racemization of one ketone enantiomer with the simultaneous stereoselective hydrogenation of the other, converting a racemic starting material into a single, highly enriched chiral alcohol product. researchgate.net Other ruthenium complexes have been developed for cascade conversions of propargyl alcohols, extending the substrate scope to complex natural product derivatives. nih.gov These examples establish that Ru-p-cymene platforms are highly capable of mediating complex, multi-step transformations, suggesting a promising future for the development of novel cascade reactions catalyzed by the T-BINAP variant.

Innovations in Substrate Scope and Reaction Conditions for Enhanced Efficiency

A key driver of catalyst development is expanding the range of substrates that can be transformed with high efficiency and selectivity. Research on Ru(II)-BINAP catalysts has revealed a broad substrate scope, often wider than analogous rhodium systems, that includes not only functionalized ketones but also various olefins, enamides, and unsaturated carboxylic acids. ethz.chwikipedia.org

Significant progress has been made in the asymmetric hydrogenation of challenging substrates. For example, (R/S)-RuCl[(p-cymene)(BINAP)]Cl has been used for the highly efficient hydrogenation of N-heteroaryl vinyl ethers, providing an effective method for synthesizing chiral building blocks for pharmaceuticals. acs.org This process was successfully scaled up to the hundred-gram level with consistent results. acs.org The choice of ligand and additives can dramatically influence efficiency and enantioselectivity. Studies on the hydrogenation of benzophenones showed that modifying the BINAP ligand (e.g., using DM-BINAP instead of BINAP or Tol-BINAP) or using a BINAP-Ru(II)-chiral diamine complex could significantly increase the enantiomeric excess of the product alcohol. thieme-connect.com The data below illustrates how modifying the BINAP ligand within a Ru-diamine system impacts the hydrogenation of 2-methoxybenzophenone. thieme-connect.com

Table 1: Effect of Ligand on Asymmetric Hydrogenation of 2-Methoxybenzophenone Reaction Conditions: H₂ (50 atm), 50 °C, substrate/catalyst = 500, Ru/(S,S)-DPEN/t-BuOK = 1/4/35 in 2-propanol/THF.

Catalyst System Enantiomeric Excess (ee)
Ru₂Cl₄[(S)-binap]₂·NEt₃ – (S,S)-DPEN 23.7%
Ru₂Cl₄[(S)-tol-binap]₂·NEt₃ – (S,S)-DPEN 25.7%
Ru₂Cl₄[(S)-dm-binap]₂·NEt₃ – (S,S)-DPEN 72.8%

Further research continues to explore the influence of reaction parameters like hydrogen pressure and solvent, which can affect both the reaction rate and enantioselectivity, driving the development of ever more efficient and versatile catalytic systems. researchgate.net

Q & A

Basic Research Questions

Q. What is the synthetic pathway for preparing (R)-RuCl[(p-cymene)(T-BINAP)]Cl, and how do reaction conditions influence yield and stereochemical purity?

  • Methodology : The synthesis involves reacting chiral ligand (R)-T-BINAP with [Ru(p-cymene)Cl₂]₂ under inert conditions (N₂ atmosphere) in a mixed solvent system (e.g., ethanol/CH₂Cl₂). Reaction parameters such as temperature (50–60°C), stirring duration (20 hours), and ligand-to-metal stoichiometry (1.8:1) are critical for achieving high yields (e.g., ~80%) and preserving stereochemical integrity. Post-synthesis purification via solvent removal under reduced pressure yields the product as a red-brown solid .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodology : Techniques include:

  • X-ray crystallography to resolve the spatial arrangement of the T-BINAP ligand and p-cymene coordination.
  • Circular dichroism (CD) to correlate optical activity with the (R)-configuration.
  • NMR spectroscopy (e.g., ³¹P NMR) to verify ligand coordination and detect diastereomeric impurities .

Q. What are the primary catalytic applications of this compound in asymmetric synthesis?

  • Applications : The complex is widely used in enantioselective hydrogenation of ketones and α,β-unsaturated carbonyl compounds. For example, in the hydrogenation of dimethyl itaconate, it achieves moderate enantiomeric excess (e.g., 52% ee) under aqueous conditions, with improved selectivity compared to THF-based systems .

Q. How does the choice of solvent affect catalytic activity in reactions mediated by this complex?

  • Methodology : Solvent polarity and coordinating ability significantly impact reaction rates and enantioselectivity. For instance:

  • Water enhances reaction rates and selectivity (e.g., 52% ee) by stabilizing transition states via hydrogen bonding.
  • THF reduces steric hindrance but may lower enantioselectivity due to ligand solvation effects. Comparative studies using polar protic vs. aprotic solvents are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselectivity of this compound in C=O bond hydrogenation?

  • Mechanistic Analysis : The chiral pocket formed by T-BINAP and p-cymene directs substrate approach via π-π interactions and steric effects. Density functional theory (DFT) calculations reveal that the transition state for hydride transfer is stabilized by asymmetric ligand coordination, favoring (R)-enantiomer formation. Experimental validation involves kinetic isotope effects (KIE) and substituent-tuning studies .

Q. How can catalyst immobilization strategies improve recyclability without compromising enantioselectivity?

  • Methodology : Immobilization on mesoporous supports (e.g., alumina or silica) using phosphotungstic acid (PTA) as a linker preserves catalytic activity. For example, supported catalysts retain ~90% activity after five cycles in itaconate hydrogenation, though enantioselectivity may drop by 5–10% due to diffusion limitations. Characterization via BET surface area analysis and TEM confirms structural integrity .

Q. What role do additives (e.g., amines) play in modulating reaction outcomes with this catalyst?

  • Experimental Design : Triethylamine (Et₃N) is often added to scavenge HCl byproducts, preventing catalyst deactivation. Systematic studies show that amine concentration (0.5–2.0 equivalents) optimizes turnover frequency (TOF) and enantioselectivity. Excess amine may destabilize the Ru center, reducing activity .

Q. How do structural modifications to the T-BINAP ligand impact catalytic performance?

  • Comparative Analysis : Substituents on the T-BINAP aryl groups (e.g., methyl vs. methoxy) alter steric bulk and electronic properties. For example:

  • p-Tolyl groups enhance enantioselectivity in ketone hydrogenation by 15% compared to phenyl analogs.
  • Electron-withdrawing groups (e.g., CF₃) slow reaction rates but improve thermal stability. Data from X-ray and kinetic studies support these trends .

Key Considerations for Contradictory Evidence

  • Solvent Polarity vs. Selectivity : While highlights improved selectivity in water, other studies (not cited here) may report conflicting data due to substrate-specific effects. Researchers should validate solvent choices via pilot experiments.
  • Immobilization Trade-offs : Catalyst recycling often reduces enantioselectivity (e.g., 5–10% drop), necessitating a balance between recyclability and performance .

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Feasible Synthetic Routes

Reactant of Route 1
(R)-RuCl[(p-cymene)(T-BINAP)]Cl
Reactant of Route 2
(R)-RuCl[(p-cymene)(T-BINAP)]Cl

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